methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
Overview
Description
The compound “methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate” is a complex organic molecule that contains several functional groups . It includes a trifluoromethyl group, a 1,2,4-triazole ring, a thioether linkage, and an acetate ester . The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Scientific Research Applications
Synthesis and Pharmacological Properties
Synthesis and Acute Toxicity of 1,2,4-Triazole Derivatives : A study synthesized esters of 2-(1,2,4-triazoles-3-iltio)acetic acids and investigated their physical-chemical properties and acute toxicity. These compounds, including methyl esters, were found to be practically non-toxic or low-toxic and may serve as intermediates for synthesizing amides, hydrazides, and other structures (Salionov, 2015).
Cyclization of Triazole Derivatives and CNS Effects : By reacting 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, researchers obtained derivatives that were evaluated for their effects on the central nervous system in mice. These studies highlight the versatility of triazole derivatives in pharmacological research (Maliszewska-Guz et al., 2005).
Antimicrobial Activity of Substituted 1,2,3-Triazoles : A research synthesized two substituted 1,2,3-triazoles and screened them for antimicrobial activity. This study exemplifies the potential of triazole derivatives in developing antimicrobial agents (Holla et al., 2005).
Structural and Chemical Characterization
Synthesis and Structural Assessment of Triazole Derivatives : A study synthesized Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complex with HgCl2, demonstrating the compound's potential for forming complexes, which could be relevant in various chemical and pharmacological applications (Castiñeiras et al., 2018).
Synthesis and Characterization of Triazole Derivatives : Researchers synthesized a series of triazole derivatives and characterized them using spectroscopic techniques. This work highlights the diverse structural possibilities of triazole compounds (Saeed et al., 2014).
Physicochemical Properties and Mass Spectrometric Fragmentation : The physicochemical characteristics and mass spectrometric fragmentation patterns of a triazole derivative were studied, providing valuable information for understanding the behavior of these compounds in various conditions (Salionov et al., 2015).
Biological Evaluation
Evaluation of Triazole Derivatives as Cholinesterase Inhibitors : A study synthesized triazole derivatives and evaluated them as cholinesterase inhibitors, indicating their potential use in treating conditions like Alzheimer's disease (Mohsen, 2012).
Anti-inflammatory and Analgesic Activity of Triazole Derivatives : Research focused on synthesizing and evaluating the anti-inflammatory and analgesic activities of triazole acetic acid derivatives, showcasing their potential in pain and inflammation management (Hunashal et al., 2014).
Antifungal Activities of Triazole Derivatives : A study synthesized new triazole derivatives and evaluated their antifungal activities, indicating their potential use in developing antifungal agents (Chu et al., 2001).
properties
IUPAC Name |
methyl 2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2S/c1-14-3(13)2-15-5-10-4(11-12-5)6(7,8)9/h2H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQRDXSATZGKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NNC(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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